2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxoacetamide
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Description
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H33N3O3 and its molecular weight is 435.568. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Ligand Potential
- Cannabinoid Receptor Ligands : A study focused on synthesizing a series of indol-3-yl-oxoacetamides, starting from known compounds, to explore their potential as potent and selective cannabinoid receptor type 2 (CB2) ligands. One fluorinated derivative demonstrated significant potency and selectivity as a CB2 ligand, highlighting the therapeutic potential of such structures in cannabinoid research (Moldovan et al., 2017).
Antimicrobial and Anti-inflammatory Applications
- Antimicrobial Activity : Indole derivatives have been evaluated for their antimicrobial activities. For instance, substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides were synthesized and demonstrated varied antimicrobial efficacy, suggesting the importance of indole moieties in developing new antimicrobial agents (Prasad, 2017).
- Non-Ulcerogenic Anti-inflammatory Agents : Research into indomethacin analogs has led to the development of compounds with significant anti-inflammatory and analgesic properties but reduced gastrointestinal toxicity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). These findings underscore the therapeutic potential of indole derivatives in safer anti-inflammatory treatments (Bhandari et al., 2010).
Synthesis and Characterization
- Synthetic Methodologies : The synthesis and biological evaluation of various indole derivatives, including those with azepane rings, have been explored. These studies not only provide new synthetic routes for complex molecules but also evaluate their potential biological activities, such as antimicrobial properties (Muralikrishna et al., 2014).
Photophysical Properties
- Optoelectronic Applications : The photophysical properties of novel indole derivatives have been studied, with findings indicating potential applications in optoelectronics and as bio-analytical sensors. Such compounds have shown unique behaviors like reverse solvatochromism, which could be leveraged in developing new optical materials (Bozkurt & Doğan, 2018).
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c30-24(28-16-8-1-2-9-17-28)19-29-18-22(21-12-6-7-13-23(21)29)25(31)26(32)27-15-14-20-10-4-3-5-11-20/h6-7,10,12-13,18H,1-5,8-9,11,14-17,19H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPDDGBHYMPPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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